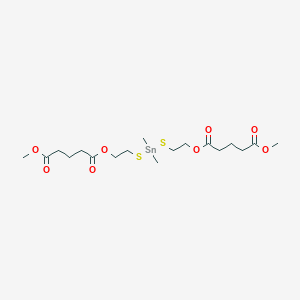![molecular formula C7H10N2O2 B13777197 Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione is an organonitrogen compound and an organooxygen compound. . This compound has been identified in various natural sources and has shown significant biological activities, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione can be synthesized through various methods. One common method involves the use of bacterial strains such as Shewanella sp. Lzh-2, which can produce this compound as a secondary metabolite . The compound can be extracted and purified using techniques like ethyl acetate extraction, column chromatography, and high-performance liquid chromatography (HPLC) . Another synthetic route involves the transition-metal-free strategy, which includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Analyse Chemischer Reaktionen
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form different derivatives, which can be further utilized in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been identified as an antioxidant and an algicidal agent . In medicine, it has shown potential as a neuroprotective compound and has been studied for its anti-inflammatory and anticancer properties . Additionally, it has industrial applications, particularly in the development of bio-agents for controlling harmful algal blooms .
Wirkmechanismus
The mechanism of action of Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects . It also causes cell cycle arrest and induces apoptosis in cancer cells by activating caspase-9 and caspase-3 .
Vergleich Mit ähnlichen Verbindungen
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione can be compared with other similar compounds such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) and 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione . These compounds share similar structural features but differ in their specific biological activities and applications. For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) has shown anticandidal activity, while 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione has demonstrated anti-biofilm activity .
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)9-3-1-2-5(9)4-8-6/h5H,1-4H2,(H,8,10) |
InChI-Schlüssel |
NTVLRLLAILKFKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNC(=O)C(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)



![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)



![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
